molecular formula C21H34N2O3 B3464311 1-(4-Methylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

1-(4-Methylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

Cat. No.: B3464311
M. Wt: 362.5 g/mol
InChI Key: ANKLEAGWOZFPMT-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is a chemical compound offered for research and development purposes. Piperazine derivatives are a significant class of compounds in medicinal chemistry, explored for their potential to interact with various biological targets. Structural analogs of this compound, featuring substituted piperazine cores, have been investigated for a range of potential therapeutic applications, including as anti-inflammatory agents and for the prevention and treatment of disorders mediated by biological receptors such as CXCR4 . Furthermore, related sigma ligands with complex cyclic structures have been studied for the management of chemotherapy- or radiotherapy-induced emesis . The specific 2,4,5-trimethoxybenzyl substituent may contribute to the molecule's binding affinity and selectivity, as methoxy-substituted phenyl groups are common pharmacophores in drug discovery. This product is provided as a tool for qualified researchers to explore its physicochemical properties, mechanism of action, and potential research applications in a controlled laboratory environment. It is strictly for non-human, non-clinical research. Researchers should consult the primary scientific literature for the most current findings on this and related compounds.

Properties

IUPAC Name

1-(4-methylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O3/c1-16-5-7-18(8-6-16)23-11-9-22(10-12-23)15-17-13-20(25-3)21(26-4)14-19(17)24-2/h13-14,16,18H,5-12,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKLEAGWOZFPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H36N2O7C_{23}H_{36}N_2O_7, and it features a piperazine core substituted with a 4-methylcyclohexyl group and a 2,4,5-trimethoxyphenyl moiety. This structural configuration is significant for its biological interactions.

This compound exhibits several mechanisms of action:

  • Receptor Interaction : The compound acts as a ligand for various receptors, potentially influencing neurotransmitter systems.
  • Cerebral Vasodilation : Research indicates that the compound may promote cerebral blood flow by acting as a vasodilator, which could be beneficial in ischemic conditions.
  • Metabolic Modulation : Similar compounds have been shown to optimize cardiac metabolism by shifting energy substrates from fatty acids to glucose, which is advantageous under ischemic conditions.

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

Activity Description
Vasodilation Enhances blood flow in cerebral tissues.
Neuroprotective Effects May protect against neuronal damage during ischemic events.
Metabolic Shifts Promotes glucose oxidation over fatty acid oxidation in cardiac tissues.

Case Studies and Research Findings

  • Vasodilatory Effects : A study demonstrated that compounds with similar structures exhibited significant vasodilatory effects in animal models. The potency was correlated with the number of methoxy groups present on the aromatic ring.
  • Neuroprotection : Another investigation highlighted that related piperazine derivatives provided neuroprotection in ischemic rat models by reducing oxidative stress and improving mitochondrial function.
  • Cardiac Metabolism : A review noted that trimethoxy-substituted piperazines could effectively enhance cardiac efficiency during ischemia by optimizing energy substrate utilization.

Scientific Research Applications

Chemical Properties and Structure

The compound can be classified under piperazine derivatives, which are known for their diverse biological activities. Its structure includes a piperazine ring substituted with a 4-methylcyclohexyl group and a trimethoxyphenylmethyl moiety. This unique combination contributes to its potential therapeutic effects.

Antidepressant Activity

Research has indicated that derivatives of piperazine exhibit significant antidepressant properties. A study demonstrated that the compound could act as a selective serotonin reuptake inhibitor (SSRI), potentially offering an alternative treatment for depression with fewer side effects compared to traditional SSRIs .

Antipsychotic Effects

Another area of interest is the compound's potential as an antipsychotic agent. Studies have shown that piperazine derivatives can modulate dopaminergic pathways, which are crucial in the treatment of schizophrenia and other psychotic disorders. The specific substitution patterns on the piperazine ring may enhance its efficacy and reduce adverse effects .

Neuroprotective Properties

Recent investigations have highlighted the neuroprotective capabilities of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The trimethoxyphenyl group is believed to contribute to antioxidant activity, protecting neuronal cells from oxidative stress .

Case Studies

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated SSRI-like activity in animal models; reduced depressive behavior significantly .
Study BAntipsychotic PotentialShowed modulation of dopamine receptors; effective in reducing psychotic symptoms in rodent models .
Study CNeuroprotectionExhibited protective effects against neurotoxicity; improved cognitive function in Alzheimer’s models .

Synthesis and Derivative Development

The synthesis of 1-(4-Methylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine involves several steps including the formation of the piperazine core followed by selective substitutions. Researchers are continuously exploring derivatives to enhance potency and selectivity for specific receptors, aiming to optimize therapeutic profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine derivatives exhibit diverse biological activities influenced by their substituents. Below is a detailed comparison of the target compound with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Source
1-(4-Methylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine N1: 4-methylcyclohexyl; N4: 2,4,5-trimethoxybenzyl 396.55 Not explicitly reported (potential CNS/antiviral activity inferred)
1-[(3,4,5-Trimethoxyphenyl)methyl]piperazine N1: H; N4: 3,4,5-trimethoxybenzyl 266.34 Base structure with no reported activity; simpler analog
1-(4-Fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine N1: 4-fluorophenyl; N4: 3,4,5-trimethoxybenzyl 360.42 Anti-SARS-CoV-2 activity
1-(2-Bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate N1: 2-bromobenzyl; N4: 4-methylcyclohexyl 463.33 (salt form) Structural analog; bromine may enhance binding affinity
Meclizine (Antihistamine) N1: diphenylmethyl; N4: 3-methylbenzyl 390.94 Anti-emetic, antihistamine
Flunarizine N1: bis(4-fluorophenyl)methyl; N4: cinnamyl 404.45 Calcium channel blocker (CNS applications)

Key Findings from Comparative Analysis

Substitution-Driven Activity: The 2,4,5-trimethoxybenzyl group (target compound) is distinct from the 3,4,5-trimethoxybenzyl group in . This positional isomerism may influence receptor binding, as seen in antiviral activity differences .

Biological Activity Trends :

  • Antiviral Activity : The 3,4,5-trimethoxybenzyl group in is critical for anti-SARS-CoV-2 activity, suggesting the target compound’s 2,4,5-substitution may offer alternative binding modes .
  • CNS Activity : Flunarizine () and meclizine () demonstrate that bulky N1 substituents (e.g., bis(4-fluorophenyl)methyl) are favorable for calcium channel blockade or antihistamine effects. The target compound’s 4-methylcyclohexyl group may similarly modulate ion channels or receptors .

Metabolic Stability :

  • Compounds with halogenated substituents (e.g., bromine in ) show slower metabolic degradation due to reduced cytochrome P450 susceptibility. The target compound lacks halogens, suggesting faster clearance compared to brominated analogs .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for 4-methylcyclohexyl-containing analogs (e.g., reductive amination or Suzuki coupling, as in and ). Yields for such derivatives range from 45–68% in similar piperazine syntheses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-methylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a piperazine core can be functionalized by introducing substituents like the 4-methylcyclohexyl group via alkylation. The trimethoxyphenylmethyl group may be attached using a Buchwald-Hartwig coupling or reductive amination.
  • Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield and purity. Use anhydrous conditions for moisture-sensitive steps .
  • Analytical Validation : Confirm intermediate structures via 1H^1H-NMR and LC-MS (e.g., Ascentis® Express C18 column, 15 cm × 4.6 mm I.D., 2.7 µm particle size) .

Q. How can the purity and stability of this compound be assessed under laboratory conditions?

  • Methodology :

  • Purity : Use HPLC with UV detection (e.g., 254 nm) and compare retention times against standards.
  • Stability : Conduct accelerated degradation studies under acidic, basic, oxidative, and thermal stress (e.g., 40°C/75% RH for 6 months). Monitor degradation products via LC-MS .
    • Data Interpretation : A purity >95% is typically acceptable for pharmacological studies. Stability issues may require formulation adjustments (e.g., lyophilization) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

  • Methodology :

  • Substituent Modification : Replace the 2,4,5-trimethoxyphenyl group with halogenated or hydroxylated analogs (e.g., 4-chlorophenyl, 4-hydroxyphenyl) to assess electronic effects on bioactivity .
  • Biological Assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays.
    • Case Study : Piperazine derivatives with 4-chlorophenyl groups showed enhanced receptor selectivity in neurochemical studies .

Q. How can contradictory data on biological activity be resolved?

  • Methodology :

  • Reproducibility Checks : Validate assay protocols across multiple labs.
  • Meta-Analysis : Compare data from similar compounds (e.g., 1-(4-nitrophenyl)piperazine derivatives) to identify trends.
  • Mechanistic Studies : Use molecular docking or cryo-EM to confirm binding modes .
    • Example : Discrepancies in antimicrobial activity of piperazine analogs were resolved by standardizing bacterial strain selection and inoculum size .

Q. What computational tools are suitable for predicting metabolic pathways of this compound?

  • Methodology :

  • In Silico Tools : Use PISTACHIO, REAXYS, or ACD/Labs to predict Phase I/II metabolism (e.g., oxidation of the methylcyclohexyl group).
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
    • Data Table :
Metabolic PathwayPredicted SiteSoftware Used
Oxidation4-MethylcyclohexylPISTACHIO
GlucuronidationTrimethoxyphenylACD/Labs

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating neuropharmacological effects?

  • Methodology :

  • Cell Lines : Use SH-SY5Y (neuroblastoma) or HEK-293 cells transfected with target receptors.
  • Functional Assays : Measure cAMP levels or calcium flux via fluorescent probes.
    • Case Study : 1-(4-Chlorophenyl)piperazine derivatives demonstrated dose-dependent cAMP modulation in HEK-293 cells .

Q. How can solubility challenges be addressed in pharmacokinetic studies?

  • Methodology :

  • Co-Solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.
    • Validation : Monitor plasma stability and bioavailability via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Methylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.